Cas no 29444-53-9 (2-Methyl-3-phenylpyrazine)

2-Methyl-3-phenylpyrazine (CAS 15987-01-2) is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with methyl and phenyl groups. This compound is primarily utilized as a flavor and fragrance ingredient due to its nutty, roasted, and cocoa-like organoleptic properties. Its stable molecular structure ensures consistency in formulations, making it suitable for applications in food, beverage, and perfumery industries. The compound exhibits good solubility in organic solvents and moderate thermal stability, facilitating its incorporation into various synthetic processes. Its distinct aromatic profile contributes to enhancing complex flavor matrices, particularly in savory and chocolate-based products. Analytical methods such as GC-MS and HPLC confirm its purity and suitability for high-precision applications.
2-Methyl-3-phenylpyrazine structure
2-Methyl-3-phenylpyrazine structure
Product Name:2-Methyl-3-phenylpyrazine
CAS No:29444-53-9
MF:C11H10N2
MW:170.210502147675
CID:1094567
PubChem ID:12568828
Update Time:2025-10-29

2-Methyl-3-phenylpyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-3-phenylpyrazine
    • methyl-2 phenyl-3 pyrazine
    • WNRHHXGQGRJTFX-UHFFFAOYSA-N
    • W6H5DV726B
    • SCHEMBL2910139
    • UNII-W6H5DV726B
    • Z1939447017
    • 29444-53-9
    • 2-methyl-3-phenyl-pyrazine
    • EN300-7439316
    • Pyrazine, 2-methyl-3-phenyl-
    • Inchi: 1S/C11H10N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-8H,1H3
    • InChI Key: WNRHHXGQGRJTFX-UHFFFAOYSA-N
    • SMILES: N1C=CN=C(C)C=1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 170.084398327g/mol
  • Monoisotopic Mass: 170.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 25.8Ų

2-Methyl-3-phenylpyrazine Pricemore >>

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